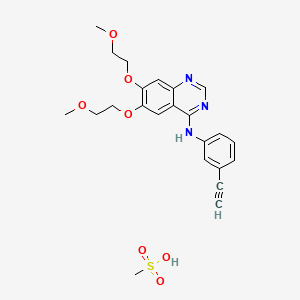











|
REACTION_CXSMILES
|
[C:1]([C:3]1[CH:4]=[C:5]([NH:9][C:10]2[C:19]3[C:14](=[CH:15][C:16]([O:25][CH2:26][CH2:27][O:28][CH3:29])=[C:17]([O:20][CH2:21][CH2:22][O:23][CH3:24])[CH:18]=3)[N:13]=[CH:12][N:11]=2)[CH:6]=[CH:7][CH:8]=1)#[CH:2].C(OCC)(=O)C.[OH-].[Na+].[CH3:38][S:39]([OH:42])(=[O:41])=[O:40]>O>[S:39]([OH:42])(=[O:41])(=[O:40])[CH3:38].[C:1]([C:3]1[CH:4]=[C:5]([NH:9][C:10]2[C:19]3[C:14](=[CH:15][C:16]([O:25][CH2:26][CH2:27][O:28][CH3:29])=[C:17]([O:20][CH2:21][CH2:22][O:23][CH3:24])[CH:18]=3)[N:13]=[CH:12][N:11]=2)[CH:6]=[CH:7][CH:8]=1)#[CH:2] |f:2.3,6.7|
|


|
Name
|
hydrochloride salt
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
100 g
|
|
Type
|
reactant
|
|
Smiles
|
C(#C)C=1C=C(C=CC1)NC1=NC=NC2=CC(=C(C=C12)OCCOC)OCCOC
|
|
Name
|
|
|
Quantity
|
2000 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OCC
|
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
15.1 mL
|
|
Type
|
reactant
|
|
Smiles
|
CS(=O)(=O)O
|
|
Name
|
solid
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
42.5 (± 2.5) °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
separate into two clear liquid phases
|
|
Type
|
CUSTOM
|
|
Details
|
The aqueous phase was removed
|
|
Type
|
WASH
|
|
Details
|
organic phase washed with water (300 mL)
|
|
Type
|
FILTRATION
|
|
Details
|
The resultant pale yellow organic solution was filtered
|
|
Type
|
CUSTOM
|
|
Details
|
to obtain a clear solution which
|
|
Type
|
CONCENTRATION
|
|
Details
|
was concentrated by distillation at atmospheric pressure
|
|
Type
|
CUSTOM
|
|
Details
|
to remove 1 L of solvent
|
|
Type
|
ADDITION
|
|
Details
|
Isopropanol (2 L) was added to the
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrate
|
|
Type
|
CUSTOM
|
|
Details
|
a further 1 L of solvents were removed by distillation at atmospheric pressure
|
|
Type
|
CONCENTRATION
|
|
Details
|
The resultant concentrate
|
|
Type
|
TEMPERATURE
|
|
Details
|
was cooled to 40° C.
|
|
Type
|
CUSTOM
|
|
Details
|
to crystallize
|
|
Type
|
TEMPERATURE
|
|
Details
|
The crystal slurry was warmed to 62° C. for 18 hours
|
|
Duration
|
18 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
The temperature was raised to 70° C., after a period of 16 hours
|
|
Duration
|
16 h
|
|
Type
|
CUSTOM
|
|
Details
|
The heat source was removed
|
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture cooled to 0-5° C.
|
|
Type
|
CUSTOM
|
|
Details
|
The crystalline product was isolated by filtration
|
|
Type
|
WASH
|
|
Details
|
washed with isopropanol (50 mL)
|
|
Type
|
CUSTOM
|
|
Details
|
dried under vacuum at 33° C.
|
|
Type
|
CUSTOM
|
|
Details
|
to give polymorph C, 105.63 g, yield 93%
|


Reaction Time |
1 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
S(C)(=O)(=O)O.C(#C)C=1C=C(C=CC1)NC1=NC=NC2=CC(=C(C=C12)OCCOC)OCCOC
|
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 93% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |